molecular formula C7H7N7O3 B13375734 1-(3-{4-nitro-2H-1,2,3-triazol-2-yl}-1H-1,2,4-triazol-1-yl)acetone

1-(3-{4-nitro-2H-1,2,3-triazol-2-yl}-1H-1,2,4-triazol-1-yl)acetone

Cat. No.: B13375734
M. Wt: 237.18 g/mol
InChI Key: OSZDHKVYBIKBJL-UHFFFAOYSA-N
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Description

1-(3-{4-nitro-2H-1,2,3-triazol-2-yl}-1H-1,2,4-triazol-1-yl)acetone is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{4-nitro-2H-1,2,3-triazol-2-yl}-1H-1,2,4-triazol-1-yl)acetone typically involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with appropriate reagents under controlled conditions. One common method includes the use of 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid. The reaction proceeds through the formation of an intermediate, which is then transformed into the desired product by removing the trifluoroacetyl protecting group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(3-{4-nitro-2H-1,2,3-triazol-2-yl}-1H-1,2,4-triazol-1-yl)acetone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The triazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-{4-nitro-2H-1,2,3-triazol-2-yl}-1H-1,2,4-triazol-1-yl)acetone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group and triazole rings suggests potential interactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C7H7N7O3

Molecular Weight

237.18 g/mol

IUPAC Name

1-[3-(4-nitrotriazol-2-yl)-1,2,4-triazol-1-yl]propan-2-one

InChI

InChI=1S/C7H7N7O3/c1-5(15)3-12-4-8-7(11-12)13-9-2-6(10-13)14(16)17/h2,4H,3H2,1H3

InChI Key

OSZDHKVYBIKBJL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1C=NC(=N1)N2N=CC(=N2)[N+](=O)[O-]

Origin of Product

United States

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